

Application Notes and Protocols for Conjugating IR-825 to Antibodies

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Compound of Interest

Compound Name: IR-825

Cat. No.: B608125

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Introduction

This document provides a detailed guide for the conjugation of the near-infrared (NIR) fluorescent dye **IR-825** to antibodies. The resulting antibody-dye conjugates are valuable tools for a wide range of research and drug development applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy. The protocols outlined below describe a robust and reproducible method for preparing and characterizing these conjugates.

The conjugation process involves the formation of a stable amide bond between the primary amine groups (e.g., on lysine residues) of the antibody and an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of **IR-825**. Following the conjugation reaction, the purified antibody-dye conjugate is characterized to determine the degree of labeling (DOL), which represents the average number of dye molecules conjugated to each antibody.

Materials and Reagents

- Antibody: Purified antibody of interest (e.g., IgG) at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Phosphate Buffered Saline, PBS). Buffers containing Tris or glycine must be avoided as they will compete with the antibody for reaction with the NHS ester.^[1]
- IR-825** NHS Ester: Amine-reactive near-infrared dye.

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.
- Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or dialysis cassettes (10 kDa MWCO).
- Phosphate Buffered Saline (PBS): pH 7.2-7.4.
- Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
- Spectrophotometer
- Centrifuge
- Microcentrifuge tubes
- Pipettes and tips

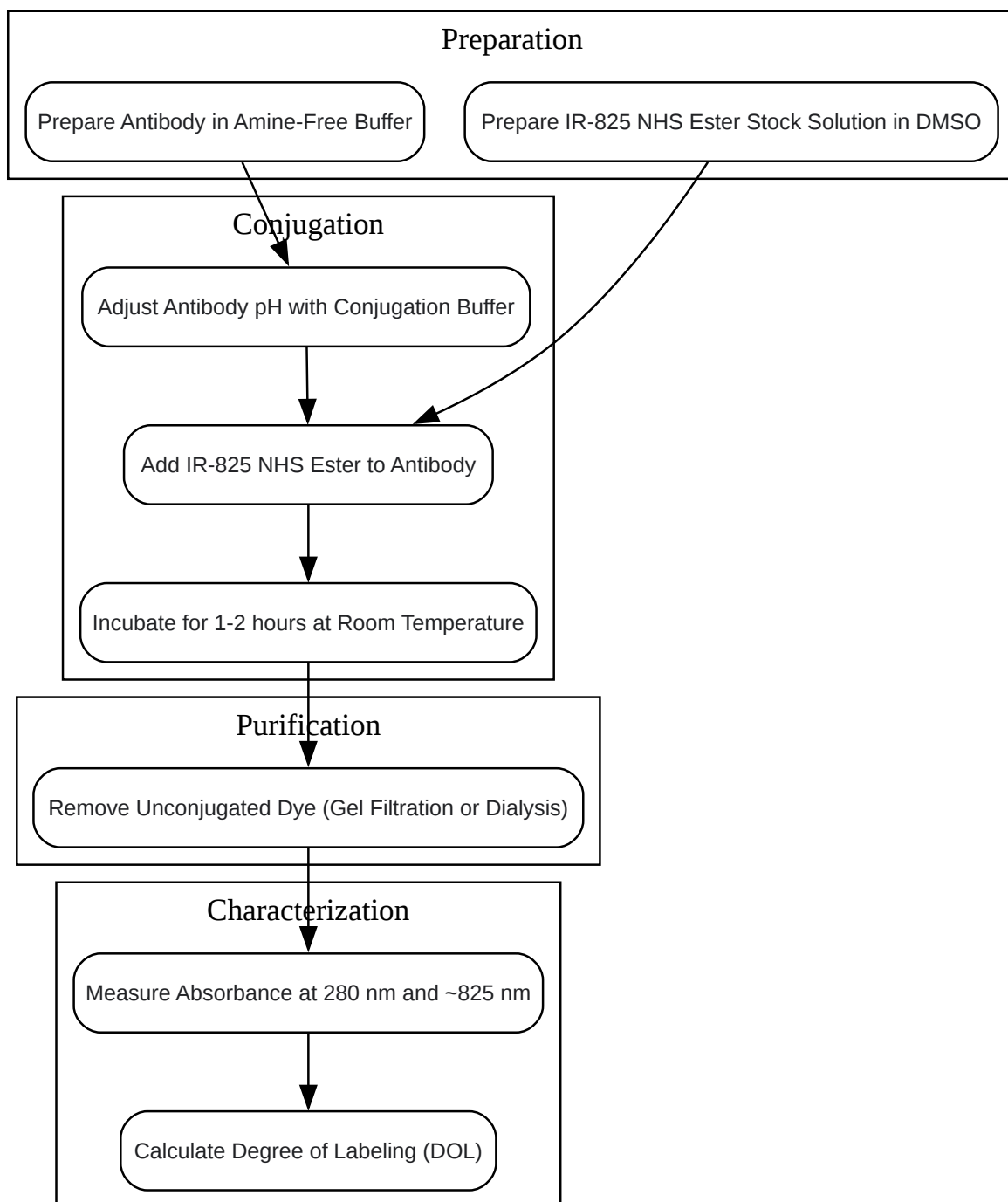
Experimental Protocols

Protocol 1: Preparation of Reagents

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS (pH 7.2-7.4) before proceeding.
 - Ensure the final antibody concentration is between 2-10 mg/mL for optimal labeling.[\[1\]](#)
- **IR-825** NHS Ester Stock Solution:
 - Allow the vial of **IR-825** NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mg/mL stock solution of **IR-825** NHS ester in anhydrous DMSO.

Protocol 2: Antibody Conjugation with **IR-825** NHS Ester

This protocol is designed for the conjugation of **IR-825** NHS ester to an antibody via reaction with primary amines.



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Caption: Experimental workflow for conjugating **IR-825** to antibodies.

- Reaction Setup:
 - In a microcentrifuge tube, add the desired amount of antibody.
 - Adjust the pH of the antibody solution to 8.3-9.0 by adding the appropriate volume of 0.1 M sodium bicarbonate buffer. A common ratio is 1:10 (v/v) of bicarbonate buffer to antibody solution.
 - Calculate the required volume of the 10 mg/mL **IR-825** NHS ester stock solution. A molar excess of the dye is required for efficient labeling. A starting point is a 10- to 20-fold molar excess of dye to antibody.
- Conjugation Reaction:
 - Add the calculated volume of **IR-825** NHS ester stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction (Optional):
 - To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester.

Protocol 3: Purification of the Antibody-IR-825 Conjugate

It is crucial to remove unconjugated **IR-825** to ensure accurate characterization and to prevent non-specific signals in downstream applications.

Method A: Gel Filtration

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).
- Apply the conjugation reaction mixture to the top of the column.

- Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-**IR-825** conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.
- Collect the fractions containing the purified conjugate.

Method B: Dialysis

- Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).
- Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the Antibody-**IR-825** Conjugate

The final and critical step is to determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody.

- Spectrophotometric Measurement:
 - Measure the absorbance of the purified antibody-**IR-825** conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of **IR-825**, which is approximately 825 nm (A_{max}).
- Calculation of Degree of Labeling (DOL):
 - The DOL is calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{Ab}}) / ((A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}})$$

- Where:

- A_{max}: Absorbance of the conjugate at ~825 nm.
- A₂₈₀: Absorbance of the conjugate at 280 nm.
- ϵ_{Ab} : Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

- ϵ_{dye} : Molar extinction coefficient of **IR-825** at ~825 nm. Note: As the exact value for **IR-825** NHS ester is not readily available, the molar extinction coefficient of a spectrally similar dye, Indocyanine Green (ICG), can be used as an estimate: $\sim 223,000 \text{ M}^{-1}\text{cm}^{-1}$.
- CF: Correction factor for the dye's absorbance at 280 nm (A_{280} of dye / A_{max} of dye). For ICG, a spectrally similar dye, the correction factor is approximately 0.07.
- An optimal DOL for most antibody applications is typically between 2 and 10.[\[2\]](#)[\[3\]](#)

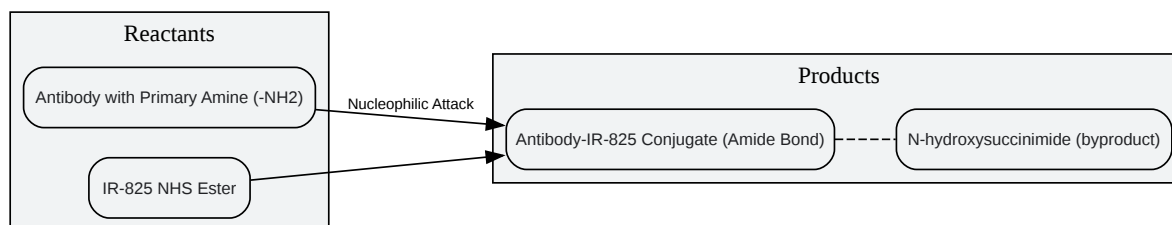
Data Presentation

Summarize the quantitative data from your conjugation experiments in a table for easy comparison and reproducibility.

Parameter	Batch 1	Batch 2	Batch 3
Antibody Concentration (mg/mL)			
Molar Ratio (Dye:Antibody)			
A ₂₈₀ (pre-purification)			
A _{max} (~825 nm) (pre-purification)			
A ₂₈₀ (post-purification)			
A _{max} (~825 nm) (post-purification)			
Degree of Labeling (DOL)			

Signaling Pathways and Logical Relationships

The chemical reaction underlying the conjugation process is a nucleophilic acyl substitution. The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.



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Caption: Chemical reaction for NHS ester-based antibody conjugation.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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